molecular formula C14H16ClNO2 B275763 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine

Cat. No. B275763
M. Wt: 265.73 g/mol
InChI Key: PWHLQOVKTKUIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine, also known as FCIM, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. FCIM belongs to the class of phenethylamines and has been found to exhibit a unique mechanism of action that sets it apart from other compounds in the same class. In

Mechanism of Action

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine has been found to act as a selective agonist of the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine's unique mechanism of action allows it to modulate the activity of the 5-HT2A receptor in a way that differs from other compounds that act on the same receptor.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. Additionally, N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine has been found to have antioxidant properties and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine is its unique mechanism of action, which makes it an interesting compound for further research. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine is that it has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine in humans. Additionally, the development of new derivatives of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine may lead to compounds with even more potent therapeutic effects. Finally, the use of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine involves the condensation of 3-chlorophenylacetonitrile with furan-2-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reduced with lithium aluminum hydride to yield N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine. The synthesis method is relatively simple and can be easily scaled up for larger production.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine

InChI

InChI=1S/C14H16ClNO2/c1-17-8-7-16-10-13-5-6-14(18-13)11-3-2-4-12(15)9-11/h2-6,9,16H,7-8,10H2,1H3

InChI Key

PWHLQOVKTKUIMO-UHFFFAOYSA-N

SMILES

COCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl

Canonical SMILES

COCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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